

Application Notes and Protocols for Stability Testing of Topical Desoxymetasone Formulations

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Compound of Interest

Compound Name: Desoxymetasone

Cat. No.: B10763890

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Introduction

Topical corticosteroids are a cornerstone in the treatment of various dermatological conditions due to their anti-inflammatory, immunosuppressive, and vasoconstrictive properties.

Desoxymetasone, a potent synthetic corticosteroid, is formulated in various topical preparations such as creams, ointments, and gels. Ensuring the stability of these formulations throughout their shelf life is critical for their safety, efficacy, and quality.

This document provides a comprehensive protocol for the stability testing of topical **Desoxymetasone** formulations, aligning with the International Council for Harmonisation (ICH) guidelines and pharmacopeial standards. It outlines the necessary chemical, physical, and microbiological tests, along with detailed experimental protocols and acceptance criteria to support regulatory submissions and ensure product quality.

Stability Testing Protocol

A robust stability testing program is essential to determine the shelf-life and appropriate storage conditions for the drug product. The following protocol is designed to assess the stability of topical **Desoxymetasone** formulations.

Stability-Indicating Parameters

The following parameters should be monitored at each time point of the stability study to evaluate any changes in the quality of the drug product.^[1]

Table 1: Stability-Indicating Parameters and Analytical Methods

Parameter	Analytical Method/Test
Physical Attributes	
Appearance	Visual Inspection
Color	Visual Inspection
Odor	Olfactory Assessment
Homogeneity/Phase Separation	Visual Inspection
pH	USP <791> pH Measurement
Viscosity	Rotational Viscometry
Particle Size	Microscopic Examination or Laser Diffraction
Chemical Attributes	
Assay of Desoxymetasone	Stability-Indicating HPLC Method
Degradation Products	Stability-Indicating HPLC Method
Preservative Content (if applicable)	HPLC or other suitable method
Microbiological Attributes	
Total Aerobic Microbial Count (TAMC)	USP <61>
Total Yeast and Mold Count (TYMC)	USP <61>
Absence of Specified Microorganisms	USP <62>

Storage Conditions and Testing Frequency

Stability studies should be conducted under long-term, intermediate, and accelerated storage conditions as per ICH Q1A(R2) guidelines.[\[2\]](#)

Table 2: Storage Conditions and Testing Frequency for Stability Studies

Study	Storage Condition	Minimum Duration	Testing Frequency
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months (or proposed shelf-life)	0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Intermediate*	30°C ± 2°C / 65% RH ± 5% RH	6 months	0, 3, 6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	0, 3, 6 months

*Intermediate testing is required if a significant change occurs during accelerated testing.

Acceptance Criteria

The following acceptance criteria are proposed for the stability testing of topical **Desoxymetasone** formulations. These should be finalized based on product-specific data and regulatory requirements.

Table 3: Acceptance Criteria for Stability Testing

Test	Acceptance Criteria
Physical Attributes	
Appearance, Color, Odor	No significant change from initial observation.
Homogeneity/Phase Separation	No evidence of phase separation or aggregation.
pH	Within ± 0.5 units of the initial value.
Viscosity	Within $\pm 20\%$ of the initial value.
Chemical Attributes	
Assay of Desoxymetasone	90.0% - 110.0% of the labeled amount.[3]
Specified Degradation Product	Not more than (NMT) 0.5%
Unspecified Degradation Product	NMT 0.2%
Total Degradation Products	NMT 1.0%
Preservative Content	90.0% - 110.0% of the labeled amount.
Microbiological Attributes	
Total Aerobic Microbial Count (TAMC)	NMT 100 CFU/g
Total Yeast and Mold Count (TYMC)	NMT 10 CFU/g
Specified Microorganisms	Absence of <i>Staphylococcus aureus</i> , <i>Pseudomonas aeruginosa</i> , <i>Candida albicans</i> , and <i>Clostridium</i> species.[4][5]

Experimental Protocols

Assay and Degradation Products by HPLC

This method is for the simultaneous determination of **Desoxymetasone** and its degradation products in a cream formulation.

3.1.1. Chromatographic Conditions

- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
- Mobile Phase: A gradient of Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 240 nm.[6]
- Injection Volume: 20 µL.
- Column Temperature: 30°C.

3.1.2. Sample Preparation

- Accurately weigh a portion of the cream equivalent to 2.5 mg of **Desoxymetasone** into a 50 mL volumetric flask.
- Add approximately 30 mL of methanol and sonicate for 15 minutes to disperse the cream.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Mix well and filter through a 0.45 µm PTFE syringe filter, discarding the first few mL of the filtrate.
- The resulting solution is ready for injection.

3.1.3. System Suitability

Perform system suitability tests using a standard solution of **Desoxymetasone**. The acceptance criteria should include:

- Tailing factor: NMT 2.0.
- Theoretical plates: NLT 2000.
- Relative standard deviation (RSD) for replicate injections: NMT 2.0%.

Physical Testing

- **Appearance, Color, Odor, and Homogeneity:** Visually inspect the sample against a white background and compare it to the initial sample.
- **pH:** Accurately weigh 5 g of the formulation, disperse it in 45 mL of purified water, and measure the pH of the dispersion using a calibrated pH meter.
- **Viscosity:** Measure the viscosity of the formulation using a calibrated rotational viscometer with an appropriate spindle and speed.

Microbiological Testing

Perform microbiological testing according to USP <61> and <62>.^{[7][8][9]}

- **Microbial Enumeration Tests (USP <61>):**
 - Prepare a 1:10 dilution of the sample in a suitable neutralizing diluent.
 - Use the pour-plate method or surface-spread method for enumeration.
 - Incubate plates for TAMC at 30-35°C for 3-5 days.
 - Incubate plates for TYMC at 20-25°C for 5-7 days.
 - Count the colonies and express the results in CFU/g.
- **Tests for Specified Microorganisms (USP <62>):**
 - Enrich the sample in appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
 - Subculture onto selective agar plates (e.g., Mannitol Salt Agar for *S. aureus*, Cetrimide Agar for *P. aeruginosa*, Sabouraud Dextrose Agar for *C. albicans*).
 - Incubate and examine for the presence of characteristic colonies.
 - Perform confirmatory biochemical tests if necessary.

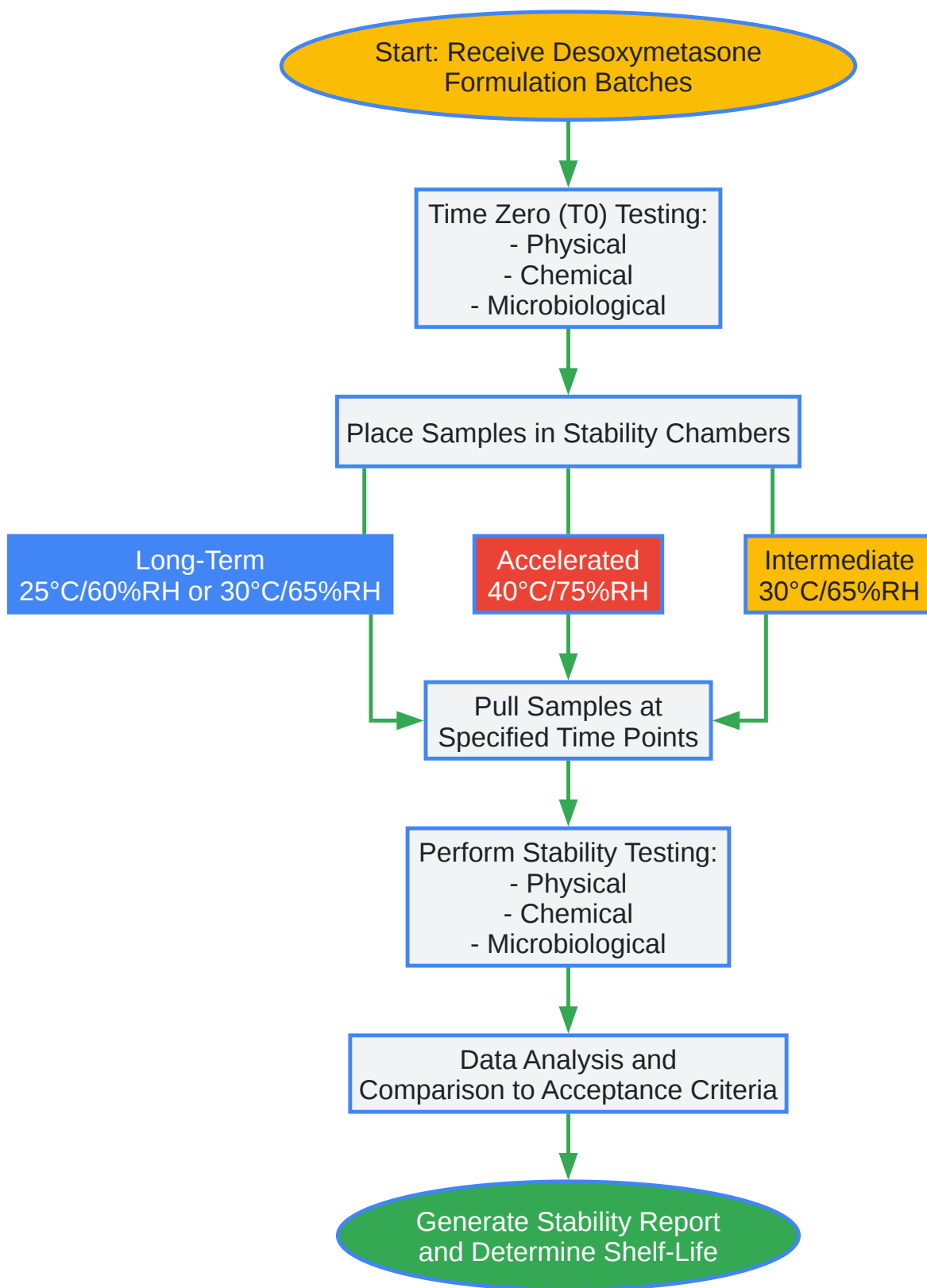
Forced Degradation Studies

Forced degradation studies are essential to establish the inherent stability of the **Desoxymetasone** molecule and to validate the stability-indicating power of the analytical method.^[10]

Table 4: Forced Degradation Conditions

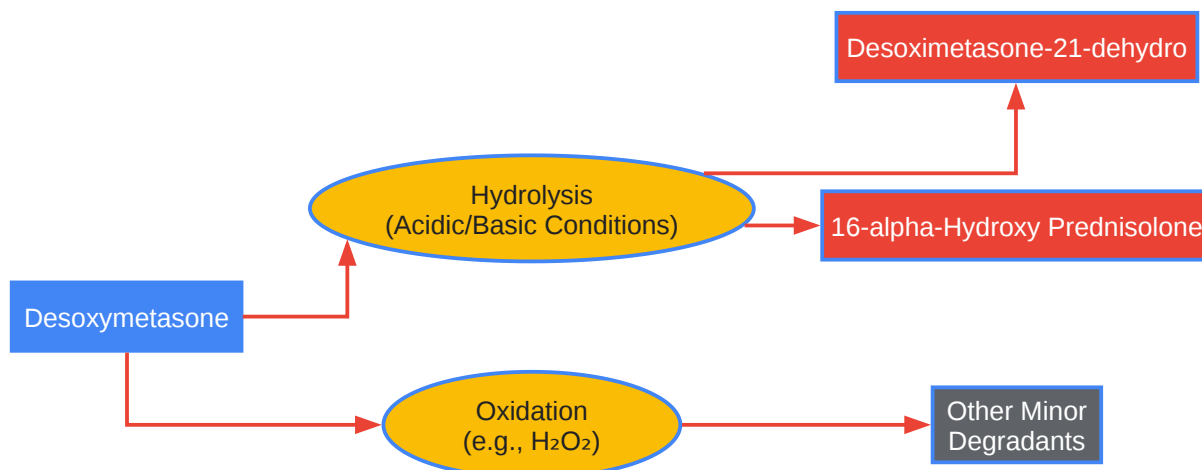
Stress Condition	Details
Acid Hydrolysis	0.1 M HCl at 60°C for 24 hours
Base Hydrolysis	0.1 M NaOH at 60°C for 24 hours
Oxidation	3% H ₂ O ₂ at room temperature for 24 hours
Thermal Degradation	105°C for 48 hours
Photodegradation	ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/square meter)

Visualizations



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Caption: Workflow for the stability testing of topical **Desoxymetasone** formulations.



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Caption: Potential degradation pathways of **Desoxymetasone** under stress conditions.

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